molecular formula C9H12N2O2 B1329874 4-Ethoxybenzhydrazide CAS No. 58586-81-5

4-Ethoxybenzhydrazide

Cat. No.: B1329874
CAS No.: 58586-81-5
M. Wt: 180.2 g/mol
InChI Key: STTILZBQLOSDNQ-UHFFFAOYSA-N
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Description

4-Ethoxybenzhydrazide is an organic compound with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.2038 g/mol . It is also known by its IUPAC name, 4-ethoxybenzohydrazide. This compound is characterized by the presence of an ethoxy group attached to a benzene ring, which is further connected to a hydrazide functional group.

Preparation Methods

4-Ethoxybenzhydrazide can be synthesized through various synthetic routes. One common method involves the reaction of 4-ethoxybenzoic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-ethoxybenzoic acid and hydrazine hydrate.

    Reaction Conditions: Reflux in ethanol or another suitable solvent.

    Procedure: The 4-ethoxybenzoic acid is dissolved in ethanol, and hydrazine hydrate is added dropwise. The mixture is then heated under reflux for several hours.

    Product Isolation: After completion of the reaction, the mixture is cooled, and the product is filtered, washed, and dried to obtain this compound as a crystalline solid.

Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Ethoxybenzhydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

    Condensation: It can react with aldehydes or ketones to form hydrazones.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Ethoxybenzhydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: Research has explored its potential as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-ethoxybenzhydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can form hydrazones with carbonyl-containing compounds, which can then modulate biological activity.

Comparison with Similar Compounds

4-Ethoxybenzhydrazide can be compared with other benzhydrazide derivatives, such as:

    4-Methoxybenzhydrazide: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Chlorobenzhydrazide: Contains a chlorine atom instead of an ethoxy group.

    4-Nitrobenzhydrazide: Features a nitro group, which significantly alters its reactivity and applications.

The uniqueness of this compound lies in its ethoxy group, which can influence its solubility, reactivity, and biological activity compared to other derivatives.

Properties

IUPAC Name

4-ethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-8-5-3-7(4-6-8)9(12)11-10/h3-6H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTILZBQLOSDNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207302
Record name 4-Ethoxybenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58586-81-5
Record name 4-Ethoxybenzhydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058586815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethoxybenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the planar structure and hydrogen bonding in 4-Ethoxybenzohydrazide?

A1: [] The abstract highlights that 4-Ethoxybenzohydrazide (C₉H₁₂N₂O₂) exhibits an approximately planar structure. This planarity, combined with the presence of multiple hydrogen bond interactions involving the carbonyl oxygen atom, contributes to the molecule's ability to form sheets and a three-dimensional network in the solid state. These structural features are crucial for understanding the compound's physical properties and potential applications.

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